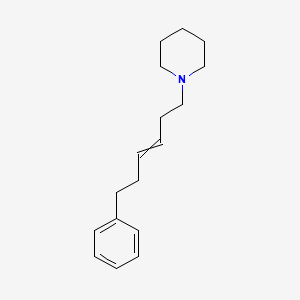

1-(6-Phenylhex-3-EN-1-YL)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

831219-81-9 |

|---|---|

Molecular Formula |

C17H25N |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

1-(6-phenylhex-3-enyl)piperidine |

InChI |

InChI=1S/C17H25N/c1(5-11-17-12-6-3-7-13-17)2-8-14-18-15-9-4-10-16-18/h1-3,6-7,12-13H,4-5,8-11,14-16H2 |

InChI Key |

LORZDWFUJZEWMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC=CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Retrosynthesis of the 1-(6-Phenylhex-3-en-1-yl)piperidine Scaffold

A retrosynthetic analysis of this compound dictates a logical disassembly of the molecule to identify potential starting materials and key bond formations. The primary disconnection occurs at the C-N bond of the piperidine (B6355638) ring, separating the piperidine core from the 6-phenylhex-3-en-1-yl side chain. This suggests a synthetic route involving the attachment of the pre-formed side chain to a piperidine precursor.

Further disconnection of the 6-phenylhex-3-en-1-yl side chain at the carbon-carbon double bond points towards olefination reactions, such as the Wittig reaction, as a plausible method for its construction. wikipedia.orgnih.govorganic-chemistry.org This approach would involve coupling a suitable phosphonium (B103445) ylide with an appropriate aldehyde. Another key disconnection can be made at the C1-C2 bond of the side chain, suggesting an allylation reaction to introduce the unsaturated hexenyl fragment.

Approaches to the Piperidine Core Synthesis

The synthesis of the piperidine ring is a cornerstone of many organic chemistry endeavors, with numerous methods developed for its construction.

Cycloaddition Reactions and N-Heterocyclization Pathways

Cycloaddition reactions offer a powerful tool for the construction of the piperidine skeleton. nih.gov Formal [3+3] cycloadditions, for instance, can assemble the piperidine ring by forming two new carbon-carbon bonds. rsc.orgrsc.org These are typically stepwise processes involving fragments with complementary reactivity. rsc.orgrsc.org Another approach involves a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure. rsc.orgrsc.org Additionally, aza-Diels-Alder reactions, which are [4+2] cycloadditions, can be employed to form dihydropiperidines, which can then be reduced to the corresponding piperidines. figshare.com

N-heterocyclization represents another major pathway to piperidines. nih.gov This can be achieved through methods like the cyclocondensation of primary amines with alkyl dihalides under microwave irradiation in an aqueous medium. nih.gov Metal-free N-heterocyclization of arylamines with cyclic ethers, initiated by phosphoryl chloride, can also lead to the formation of the piperidine ring. nih.gov

Reductive Cyclization and Transfer Hydrogenation Methods

Reductive cyclization provides an effective means to form the piperidine ring. For example, the intramolecular reductive cyclization of a 1,5-diketone monoxime using sodium cyanoborohydride can yield highly substituted N-hydroxypiperidines. tandfonline.com Another method involves the diastereoselective reductive cyclization of amino acetals, where the stereochemistry is controlled during a preceding Mannich reaction. nih.gov

Transfer hydrogenation is a valuable technique for the reduction of pyridine (B92270) derivatives to piperidines. dicp.ac.cnresearchgate.net This method often utilizes a hydrogen source like formic acid in the presence of a metal catalyst, such as rhodium. dicp.ac.cnresearchgate.net It offers an alternative to using hydrogen gas and can be performed under milder conditions. dicp.ac.cnresearchgate.net

Stereoselective Formation of Substituted Piperidines

Achieving stereoselectivity in piperidine synthesis is crucial for many applications. Several methods have been developed to control the spatial arrangement of substituents on the piperidine ring. nih.govnih.govnih.gov Gold-catalyzed cyclization of N-homopropargyl amides offers a modular and flexible route to substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov This method constitutes a [5+1] cycloaddition approach. nih.gov

Organocatalytic Mannich reactions followed by reductive cyclization can provide 2,3-substituted piperidines with high enantioselectivity. rsc.org Another powerful technique is the use of an η4-dienetricarbonyliron complex as a chiral auxiliary in a double reductive amination cascade, which allows for the formation of a single diastereoisomeric product. rsc.org

Elaboration of the 6-Phenylhex-3-en-1-yl Side Chain

The synthesis of the 6-phenylhex-3-en-1-yl side chain requires the formation of an unsaturated carbon skeleton.

Construction of Unsaturated Carbon Skeletons (e.g., Wittig Olefination, Allylation)

The Wittig reaction is a widely used method for creating carbon-carbon double bonds by reacting a phosphonium ylide with an aldehyde or ketone. wikipedia.orgnih.govorganic-chemistry.org To construct the 6-phenylhex-3-en-1-yl side chain, a suitable triphenyl phosphonium ylide can be reacted with an appropriate aldehyde. wikipedia.org The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Allylation reactions provide another avenue for constructing the unsaturated side chain. This could involve the reaction of an allylmetal reagent with a suitable electrophile. For instance, the reaction of allyltrimethylsilane (B147118) with an α-methoxy amide in the presence of a Lewis acid like titanium tetrachloride can be used to form piperidines with unsaturated side chains. rsc.org

Data Tables

Table 1: Overview of Piperidine Synthesis Methods

| Method | Description | Key Features |

| Cycloaddition Reactions | Formation of the piperidine ring through concerted or stepwise ring-forming reactions. | Can be highly stereoselective; includes [3+3] and [4+2] (aza-Diels-Alder) approaches. rsc.orgrsc.orgfigshare.com |

| N-Heterocyclization | Intramolecular or intermolecular reactions forming the C-N bonds of the piperidine ring. | Versatile methods, including cyclocondensation and metal-free pathways. nih.govnih.gov |

| Reductive Cyclization | Formation of the piperidine ring via cyclization coupled with a reduction step. | Effective for synthesizing highly substituted piperidines. nih.govtandfonline.com |

| Transfer Hydrogenation | Reduction of pyridinium (B92312) salts or other precursors using a hydrogen donor in the presence of a catalyst. | Avoids the use of high-pressure hydrogen gas. dicp.ac.cnresearchgate.net |

Table 2: Methods for Unsaturated Side Chain Construction

| Method | Reagents | Product | Selectivity |

| Wittig Olefination | Phosphonium ylide + Aldehyde/Ketone | Alkene | (E) or (Z) depending on ylide stability. wikipedia.orgorganic-chemistry.org |

| Allylation | Allylmetal reagent + Electrophile | Allylated product | Can be controlled by the choice of reagents and conditions. |

Palladium-Catalyzed Coupling Reactions for Aryl-Alkyl Linkages

The formation of the aryl-alkyl linkage, specifically the bond between the phenyl group and the hexenyl chain, is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forging such carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.org Reactions such as the Suzuki, Negishi, and Heck couplings are central to this synthetic strategy. nobelprize.org

In a typical approach, an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) is coupled with an organometallic reagent containing the six-carbon alkyl chain. For instance, a Negishi coupling would involve reacting an organozinc reagent derived from a 6-halo-hex-3-ene with an aryl halide in the presence of a palladium(0) catalyst. nobelprize.org Organozinc reagents are valued for their functional group tolerance and moderate reactivity. whiterose.ac.uk

Alternatively, the Suzuki reaction, which utilizes an organoboron compound like a boronic acid or ester, is widely employed. nobelprize.orgresearchgate.net This reaction is favored for its operational simplicity and the environmental benignity of its boron-containing byproducts. The general mechanism for these couplings involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. Ligands such as phosphines or N-heterocyclic carbenes (NHCs) play a vital role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. acs.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl Linkage Formation

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Electrophile (Ar-X) | Key Features |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ or R-B(OR)₂ | Ar-Br, Ar-I, Ar-OTf | Mild conditions, stable reagents, requires a base. nobelprize.orgresearchgate.net |

| Negishi Coupling | R-ZnX | Ar-Br, Ar-I | High reactivity and functional group tolerance. nobelprize.org |

| Heck Coupling | Alkene | Ar-X | Forms C-C bond at the alkene position, may require subsequent modifications. nobelprize.org |

| Thiol Ester Coupling | R-In | Ar-COSR' | Provides ketones, can use aryl and alkyl organoindium reagents. nih.gov |

Selective Olefin Isomerization Strategies

The position of the double bond within the hexenyl chain is a defining feature of the target molecule. Synthetic routes may not always yield the desired C3-C4 double bond directly, often producing a mixture of regioisomers. Therefore, selective olefin isomerization strategies are employed to reposition the double bond to the thermodynamically stable or desired kinetic location.

Catalytic olefin isomerization, often mediated by transition metal complexes of nickel, rhodium, or palladium, can facilitate the migration of the double bond along the carbon chain. nih.gov These processes typically proceed through the formation of a metal-hydride species which adds to the alkene to form a metal-alkyl intermediate, followed by β-hydride elimination to generate the isomerized alkene and regenerate the catalyst.

Recent advancements have demonstrated that catalytic systems can be designed to promote highly selective isomerization as part of a tandem reaction sequence. For example, a nickel-catalyzed process can combine olefin functionalization with subsequent isomerization, allowing for the conversion of simple terminal olefins into more complex internal olefins with high stereoselectivity. nih.gov The choice of ligand and reaction conditions can direct the isomerization to favor the desired trans (E) or cis (Z) isomer, which is a critical consideration for controlling the final structure of the molecule. nih.gov

Linkage of the Piperidine Moiety to the Phenylhexenyl Chain

N-Alkylation and Related Carbon-Nitrogen Bond Forming Reactions

The final key step in the assembly of this compound is the formation of the carbon-nitrogen bond, linking the piperidine ring to the phenylhexenyl side chain. The most common and direct method for this transformation is nucleophilic substitution, specifically the N-alkylation of piperidine.

This reaction involves treating piperidine, which acts as a nitrogen nucleophile, with a phenylhexenyl chain bearing a suitable leaving group at the C1 position, such as an alkyl halide (e.g., 1-bromo-6-phenylhex-3-ene). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the formation of the piperidinium (B107235) salt and driving the reaction to completion. researchgate.net

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently employed. researchgate.net In some cases, the reaction can be accelerated using microwave irradiation. chemicalforums.com

Table 2: Typical Conditions for N-Alkylation of Piperidine

| Alkylating Agent | Base | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Alkyl Bromide/Iodide | K₂CO₃ | Acetonitrile (ACN) | Room Temperature to Reflux | A standard and effective method. researchgate.net |

| Alkyl Bromide/Iodide | None (Piperidine in excess) | Acetonitrile (ACN) | Room Temperature | Slow addition of halide is recommended to favor mono-alkylation. researchgate.net |

| Substituted Benzyl Chloride | K₂CO₃ | Ethanol (EtOH) | 80 °C (Microwave) | Rapid reaction times under microwave conditions. chemicalforums.com |

An alternative strategy is reductive amination. This two-step, one-pot process involves the reaction of piperidine with an aldehyde (e.g., 6-phenylhex-3-enal) to form an intermediate enamine or iminium ion, which is then reduced in situ to the final amine product. nih.gov This method avoids the use of alkyl halides and is often characterized by its high chemoselectivity.

Catalytic Systems and Reaction Optimization

Application of Organometallic Catalysts in Stereoselective Synthesis

Achieving stereocontrol is a paramount objective in modern organic synthesis. For a molecule like this compound, stereoselectivity can be relevant to the geometry of the double bond (E/Z) or to potential chiral centers if the core structure were further substituted. Organometallic catalysts, particularly those based on iridium, rhodium, and palladium, are instrumental in directing the stereochemical outcome of reactions. nih.govnih.gov

The use of chiral ligands coordinated to the metal center allows for the creation of an asymmetric catalytic environment. This environment can differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer over another. researchgate.netnih.gov

For instance, iridium-catalyzed cyclocondensation reactions have been developed for the enantiospecific synthesis of substituted piperidines. nih.gov Similarly, dirhodium catalysts bearing chiral carboxylate or carboxamidate ligands have been successfully applied in site-selective and stereoselective C-H functionalization reactions to introduce substituents onto a pre-existing piperidine ring with high diastereoselectivity. nih.gov While the synthesis of piperidine itself can be achieved through various routes, including the hydrogenation of pyridine derivatives, the use of chiral organometallic catalysts in these reductions can yield specific stereoisomers. nih.gov

Green Chemistry Approaches in Piperidine Derivative Synthesis

In recent years, the principles of green chemistry have become increasingly important in guiding synthetic methodologies to be more environmentally benign. researchgate.net For the synthesis of piperidine derivatives, this has led to the development of cleaner and more efficient protocols, such as those utilizing microwave irradiation or proceeding under solvent-free conditions. ajchem-a.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. researchgate.nettandfonline.com By directly heating the reactant molecules through dielectric loss, microwave irradiation often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced product purity compared to conventional heating methods. researchgate.netyoutube.com The N-alkylation of piperidines and the synthesis of various heterocyclic systems containing the piperidine moiety have been successfully achieved using this technology. nih.govmdpi.com

Solvent-free reactions represent another key green chemistry approach, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. ajchem-a.comresearchgate.net Some syntheses of piperidine derivatives can be performed by simply mixing the neat reactants, sometimes with a solid support like alumina (B75360) or silica (B1680970), which can also act as a catalyst. youtube.comyoutube.com These methods are not only environmentally friendly but also often simpler to perform, with easier product isolation. researchgate.net

Synthetic Challenges and Future Developments in Analog Preparation

The synthesis of this compound and its analogs is not without its difficulties. The key challenges in the synthetic routes described above, and in the development of new analogs, revolve around several key aspects of the molecule's structure.

A significant hurdle in the synthesis of this compound is the control of stereochemistry at the C3-C4 double bond. While the synthesis of the precursor (3E,5E)-6-phenylhexa-3,5-dien-2-one can be achieved with defined stereochemistry through methods like the Claisen-Schmidt condensation, subsequent reduction and substitution steps can potentially lead to isomerization. The development of stereoselective reduction methods that can selectively reduce the C5-C6 double bond while preserving the E-geometry of the C3-C4 bond is a key area for improvement. Furthermore, the conversion of the allylic alcohol to a leaving group and subsequent nucleophilic substitution must be carried out under conditions that minimize the risk of allylic rearrangements, which could lead to a mixture of regioisomers. acs.orgnih.gov

Another challenge lies in the efficiency and selectivity of the N-alkylation step. While the reaction of piperidine with an appropriate alkyl halide is a standard method, it can be prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.net The use of bulky or sterically hindered piperidine analogs could further complicate this transformation. Moreover, the synthesis of analogs with substitutions on the piperidine ring requires careful planning to ensure regioselectivity. For instance, achieving selective alkylation at the C3 position of the piperidine ring is a non-trivial task that often requires multi-step procedures involving the formation and alkylation of enamines. odu.edu

Future developments in the synthesis of this compound and its analogs will likely focus on addressing these challenges through the use of modern catalytic methods. For example, palladium-catalyzed allylic alkylation could offer a more direct and selective route to the target compound, potentially starting from an allylic carbonate and piperidine. google.com Such methods can often proceed with high stereoselectivity and under milder conditions than traditional approaches.

The exploration of novel synthetic strategies, such as those inspired by the biosynthesis of piperidine alkaloids, could also open up new avenues for the preparation of complex analogs. scispace.com These approaches might involve the use of vinylogous Mannich-type reactions or other stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions to construct the piperidine ring and the side chain simultaneously.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and stereochemistry of the molecule can be determined.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 1-(6-phenylhex-3-en-1-yl)piperidine is anticipated to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring, the hexenyl chain, and the terminal phenyl group.

The protons on the piperidine ring typically appear as a series of multiplets in the upfield region of the spectrum. The protons alpha to the nitrogen atom (C2-H and C6-H) are expected to be the most deshielded of the piperidine protons, likely resonating around 2.3-2.5 ppm. The remaining piperidine protons (C3-H, C4-H, and C5-H) would produce overlapping multiplets between approximately 1.4 and 1.7 ppm.

The protons of the hexenyl chain would show characteristic signals. The allylic protons adjacent to the nitrogen (C1-H) would likely appear as a doublet of doublets or a triplet around 3.0-3.2 ppm. The olefinic protons (C3-H and C4-H) are expected to resonate in the downfield region, typically between 5.4 and 5.8 ppm, with their coupling constant providing information about the geometry of the double bond (cis or trans). The protons of the methylene (B1212753) group adjacent to the double bond (C2-H) would likely be found around 2.1-2.3 ppm, and the benzylic protons (C6-H) would appear as a triplet around 2.7 ppm. The remaining methylene protons (C5-H) would likely resonate around 1.7-1.9 ppm.

The protons of the terminal phenyl group would generate signals in the aromatic region of the spectrum, typically between 7.1 and 7.4 ppm. The exact pattern would depend on the substitution, but for a monosubstituted phenyl ring, a series of multiplets is expected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.10 - 7.40 | m |

| Olefinic-H (C3/C4) | 5.40 - 5.80 | m |

| N-CH₂- (C1) | 3.00 - 3.20 | t or dd |

| Ph-CH₂- (C6) | ~2.70 | t |

| Piperidine-H (α) | 2.30 - 2.50 | m |

| =C-CH₂- (C2) | 2.10 - 2.30 | m |

| -CH₂- (C5) | 1.70 - 1.90 | m |

| Piperidine-H (β, γ) | 1.40 - 1.70 | m |

Note: This is a predicted table. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, distinct signals are expected for each carbon atom.

The carbons of the phenyl group would appear in the aromatic region (125-140 ppm), with the ipso-carbon (the carbon attached to the hexenyl chain) being the most downfield. The olefinic carbons would resonate around 128-132 ppm. The carbons of the piperidine ring would be observed in the upfield region, with the carbons alpha to the nitrogen appearing around 54-56 ppm and the other carbons between 24-27 ppm. The carbons of the hexenyl chain would have characteristic shifts: the N-CH₂ carbon around 58 ppm, the allylic CH₂ carbon around 28 ppm, the benzylic CH₂ carbon around 36 ppm, and the remaining CH₂ carbon around 31 ppm.

For the structurally related N-cinnamylpiperidine, the following ¹³C NMR data has been reported:

Table 2: ¹³C NMR Data for N-Cinnamylpiperidine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=C (ipso-Phenyl) | 137.5 |

| C=C (Olefinic) | 130.6 |

| C=C (Olefinic) | 128.9 |

| Aromatic-CH | 128.4 |

| Aromatic-CH | 127.0 |

| Aromatic-CH | 126.3 |

| N-CH₂ | 58.1 |

| Piperidine-CH₂ (α) | 54.6 |

| Piperidine-CH₂ (β) | 26.1 |

| Piperidine-CH₂ (γ) | 24.5 |

Source: PubChem CID 5473689 nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the piperidine ring and along the hexenyl chain, confirming the connectivity. utah.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. utah.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for assembling the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, even if they are not directly bonded. For this compound, NOESY could be used to determine the geometry of the double bond (E or Z) by observing the spatial proximity between the olefinic protons and the adjacent methylene protons. utah.edu

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation pattern. For this compound, the molecular formula is C₁₇H₂₅N, which corresponds to a molecular weight of 243.39 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 243. The fragmentation pattern would likely involve cleavage of the bonds within the hexenyl chain and the piperidine ring. Common fragmentation pathways for N-substituted piperidines include the loss of the substituent or fragmentation of the piperidine ring itself. For instance, the fragmentation of N-cinnamylpiperidine shows characteristic fragments that can be extrapolated to the target molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

| 243 | [M]⁺ (Molecular Ion) |

| 158 | [M - C₆H₅CH₂]⁺ |

| 98 | [Piperidine-CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 84 | [Piperidine]⁺ |

Note: This is a predicted table based on common fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would show characteristic absorption bands for the different parts of the molecule. The C-H stretching vibrations of the aromatic phenyl group would appear around 3000-3100 cm⁻¹. The C-H stretching of the sp³ hybridized carbons of the piperidine and hexenyl chain would be observed just below 3000 cm⁻¹. A key feature would be the C=C stretching vibration of the alkene, which is expected to appear around 1640-1680 cm⁻¹. The C-N stretching vibration of the tertiary amine would be visible in the range of 1000-1250 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds would give rise to strong absorptions in the fingerprint region (690-900 cm⁻¹), which can provide information about the substitution pattern of the phenyl ring.

For the related compound N-cinnamylpiperidine, a vapor phase IR spectrum is available and shows these characteristic absorptions. nih.gov

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkene C=C | Stretch | 1640 - 1680 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| C-N | Stretch | 1000 - 1250 |

| Aromatic C-H | Out-of-plane bend | 690 - 900 |

Note: This is a predicted table based on typical IR frequencies. nist.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would confirm the connectivity and provide detailed information about its conformation.

While no specific X-ray crystallographic data for this compound is available, studies on other substituted piperidine derivatives show that the piperidine ring generally adopts a chair conformation with substituents in equatorial positions to minimize steric hindrance.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for evaluating the purity of this compound and for separating it from any starting materials, byproducts, or degradation products. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this compound, leveraging its nonpolar phenylalkyl chain and its basic piperidine ring.

A typical HPLC method for the purity assessment of this compound would involve a C18 stationary phase, which provides excellent separation for compounds with hydrophobic regions. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to ensure good peak shape for the basic amine) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and any impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the phenyl group exhibits strong absorbance (around 254 nm).

Hypothetical HPLC parameters for the analysis of this compound are presented in the table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound would be expected to have a retention time that reflects its polarity, well-separated from more polar starting materials or less polar byproducts. The purity of the sample can be determined by integrating the peak area of the main component relative to the total area of all observed peaks.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound, given its sufficient volatility. cmbr-journal.com The piperidine moiety and the phenylhexyl chain contribute to a molecular weight and boiling point that are amenable to GC analysis.

A standard GC method would utilize a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of any volatile impurities and the elution of the target compound in a reasonable time. The injector and detector temperatures would be set high enough to prevent condensation. The use of a Flame Ionization Detector (FID) would provide quantitative data on purity, while a Mass Spectrometer (MS) detector would offer structural information and confirmation of the compound's identity based on its fragmentation pattern. nih.gov

A representative set of GC-MS conditions for the analysis of this compound is outlined below.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then to 300 °C at 15 °C/min (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-550 amu |

The resulting chromatogram would show a distinct peak for this compound, and the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, identifying the presence of this compound in mixtures, and determining appropriate solvent systems for larger-scale column chromatography.

For a tertiary amine like this compound, a silica (B1680970) gel plate is a common choice for the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a small amount of a more polar solvent (such as methanol or triethylamine) to ensure good migration and spot shape. The addition of a small amount of a base like triethylamine (B128534) is often necessary to prevent the tailing of the basic piperidine compound on the acidic silica gel.

Visualization of the compound on the TLC plate can be achieved under UV light (254 nm) due to the UV-active phenyl group. Alternatively, various staining reagents can be used. A common stain for amines is potassium permanganate (B83412) solution or Dragendorff's reagent, which would produce a distinct colored spot.

An example of a TLC system for this compound is detailed in the following table.

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane / Triethylamine (20:79:1, v/v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a characteristic value for the compound in a given solvent system.

Chiral Separation Methodologies for Enantiomeric Excess Determination

The presence of a stereocenter at the point of attachment of the phenylhexyl chain to the piperidine ring, as well as the potential for E/Z isomerism at the double bond, means that this compound can exist as multiple stereoisomers. The determination of the enantiomeric excess (e.e.) of a chiral sample is crucial in many areas of chemical research. Chiral HPLC is the most common and reliable method for this purpose.

Chiral separation is achieved by using a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers of the analyte. For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be very effective. nih.govcapes.gov.br The choice of the specific chiral column and the mobile phase is critical and often requires screening of several conditions.

A typical approach would involve using a column like a Chiralcel OD-H or Chiralpak AD-H. The mobile phase is usually a mixture of a non-polar alkane (like hexane or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

A plausible set of conditions for the chiral separation of this compound is provided below.

| Parameter | Value |

| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (B46881) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

The addition of a small amount of a basic modifier like diethylamine to the mobile phase can be beneficial for improving the peak shape and resolution of basic analytes on polysaccharide-based CSPs. A successful chiral separation would result in two baseline-resolved peaks corresponding to the two enantiomers of this compound.

Theoretical and Computational Investigations of 1 6 Phenylhex 3 En 1 Yl Piperidine and Analogues

Quantum Chemical Studies on Electronic Properties and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic structure and reactivity of molecules. Through these methods, a detailed picture of electron distribution and energy levels can be obtained, which dictates the chemical behavior of the compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing the geometry of molecules and calculating their energies. For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry). nih.gov

The process involves finding the minimum energy conformation on the potential energy surface. For analogues of 1-(6-phenylhex-3-en-1-yl)piperidine, such as 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, DFT calculations have shown that the piperidine ring typically adopts a chair conformation. nih.gov The dihedral angles between the piperidine ring and its substituents are key parameters determined from these calculations. nih.gov For instance, in the aforementioned analogue, the dihedral angles between the mean plane of the piperidine ring and the phenyl rings were found to be 89.78 (7)° and 48.30 (8)°. nih.gov Such calculations for this compound would similarly predict the preferred conformation of the piperidine ring and the spatial orientation of the phenylhexyl chain.

The reliability of DFT methods is often validated by comparing calculated structural parameters (bond lengths and angles) with experimental data obtained from techniques like X-ray crystallography, where low mean absolute error (MAE) and mean squared error (MSE) indicate a good correlation. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for a Piperidine Analogue

| Parameter | Calculated Value (°) |

| Dihedral Angle (Piperidine-Phenyl 1) | 89.78 |

| Dihedral Angle (Piperidine-Phenyl 2) | 48.30 |

| N1—C6—C5—C4 Torsion Angle | 39.88 |

| N1—C2—C3—C4 Torsion Angle | 44.41 |

Data based on an analogue, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. nih.gov For example, in the case of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the HOMO and LUMO energies were calculated to be -4.804 eV and -1.694 eV, respectively, resulting in an energy gap of 3.110 eV. nih.gov This relatively small gap points towards a molecule with significant chemical reactivity. nih.gov

The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack. In many piperidine derivatives, the HOMO is often localized on the piperidine ring and electron-rich aromatic systems, while the LUMO can be distributed over a larger portion of the molecule. nih.gov Analysis of these orbitals for this compound would highlight the electron-donating piperidine nitrogen and the electron-accepting regions of the phenyl and alkenyl groups.

Global reactivity descriptors, derived from HOMO and LUMO energies, can also be calculated to quantify the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Piperidine Analogue

| Parameter | Value (eV) |

| EHOMO | -4.804 |

| ELUMO | -1.694 |

| Energy Gap (ΔE) | 3.110 |

Data based on an analogue, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions with other molecules.

The presence of a hexenyl chain in this compound introduces significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its conformation.

For flexible molecules like the subject compound, computational methods can systematically rotate the rotatable bonds and calculate the energy of each resulting conformation. This process helps in understanding the molecule's shape and how it might adapt to fit into a receptor's binding site. The piperidine ring itself can exist in different conformations, with the chair form typically being the most stable. nih.gov

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion and interactions. By simulating the movements of atoms and molecules over time, MD can generate a conformational ensemble, which is a collection of the different conformations that a molecule adopts in a particular environment (e.g., in solution).

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or a nucleic acid. nih.gov This method is instrumental in drug discovery and medicinal chemistry for predicting the binding mode and affinity of a potential drug molecule to its biological target. nih.gov

In the context of this compound, molecular docking could be used to predict how it might interact with a specific receptor. The docking process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses based on a scoring function that estimates the binding energy. mdpi.com The results can provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on similar phenylpiperazine derivatives have been used to predict their binding to topoisomerase II, a recognized molecular target in cancer therapy. nih.gov

Table 3: Common Intermolecular Interactions Analyzed in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Structure-Based and Ligand-Based Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of new, active compounds by defining the essential steric and electronic features required for biological activity. nih.govyoutube.com This approach can be broadly categorized into structure-based and ligand-based methods. nih.govnih.gov

Structure-based pharmacophore modeling relies on the known three-dimensional structure of the biological target, such as a receptor or enzyme. nih.gov For piperidine-containing compounds, if the structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interaction points between the ligand and the protein's binding site. nih.govrsc.org These interactions often include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. For instance, in the context of P2Y14R antagonists, molecular modeling based on a homology model of the receptor has been used to predict how bridged piperidine analogues interact with the receptor, guiding the design of new derivatives with enhanced affinity. nih.gov

Ligand-based pharmacophore modeling is employed when the structure of the biological target is unknown. nih.gov This method involves superimposing a set of active molecules and extracting the common chemical features that are presumed to be responsible for their shared biological activity. nih.govyoutube.com For a series of piperidine analogues, this would involve identifying common structural motifs and their spatial relationships. For example, a study on piperidine-based sigma receptor 1 (S1R) ligands used computational methods to understand the binding mode of a potent agonist, which can inform the development of a pharmacophore model for this class of compounds. nih.govrsc.org

The general workflow for developing a pharmacophore model, whether structure-based or ligand-based, involves several key steps:

Selection of a training set: A diverse set of molecules with known biological activity is chosen. nih.gov

Conformational analysis: The possible three-dimensional arrangements of the molecules are explored.

Feature identification: Common chemical features are identified.

Pharmacophore generation and validation: A model is built and then tested for its ability to distinguish between active and inactive compounds. nih.gov

Table 1: Comparison of Pharmacophore Modeling Approaches

| Feature | Structure-Based Modeling | Ligand-Based Modeling |

|---|---|---|

| Requirement | 3D structure of the target protein is known. nih.gov | A set of active ligands is available, but the target structure is unknown. nih.gov |

| Methodology | Analyzes the interactions between the ligand and the protein's active site. nih.gov | Extracts common chemical features from a set of active molecules. nih.govyoutube.com |

| Application | Useful for designing ligands with improved binding affinity and selectivity. nih.gov | Helps in identifying new scaffolds with similar biological activity. nih.gov |

| Example | Modeling the interaction of bridged piperidine analogues with the P2Y14R. nih.gov | Developing a pharmacophore for a series of piperidine-based S1R agonists. nih.gov |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions, including those used to synthesize piperidine derivatives. Density Functional Theory (DFT) is a commonly employed method for these studies, allowing for the calculation of the energies of reactants, products, intermediates, and transition states. researchgate.net

For example, the synthesis of piperidines via copper-catalyzed intramolecular C-H amination has been studied computationally. acs.org These studies have elucidated the free energy profiles of the reaction, identified key intermediates, and explained the role of different ligands in influencing the catalyst's efficiency. acs.org The calculations revealed that the reaction proceeds through a mechanism involving the cleavage of an N-F bond and a change in the spin state of the copper catalyst. acs.org

Similarly, computational studies have been used to understand the mechanism of cycloaddition reactions used in piperidine synthesis. researchgate.net For instance, the [3+2] cycloaddition of nitrilimines has been examined using DFT, revealing that the reaction proceeds through a concerted and asynchronous pathway. researchgate.net These calculations also help in understanding the factors that control the regioselectivity of such reactions.

Key aspects of computational reaction mechanism studies include:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Identifying Intermediates: Locating stable species that are formed and consumed during the reaction.

Investigating Reaction Pathways: Mapping out the entire energy landscape of a reaction to understand the most likely mechanism.

Table 2: Computationally Studied Reaction Parameters for Piperidine Synthesis

| Reaction Parameter | Computational Method | Insights Gained | Reference |

|---|---|---|---|

| Reaction Mechanism | Density Functional Theory (DFT) | Elucidation of the free energy profile for copper-catalyzed C-H amination. | acs.org |

| Transition State Geometry | DFT | Characterization of the transition state for the [3+2] cycloaddition of nitrilimines. | researchgate.net |

| Activation Energy | DFT | Calculation of the energy barrier for the N-F bond cleavage in the amination reaction. | acs.org |

| Role of Ligands | DFT | Understanding the effect of different ligands on the efficiency of the copper catalyst. | acs.org |

Prediction and Analysis of Stereoselectivity and Regioselectivity

Many synthetic routes to piperidine derivatives can lead to the formation of multiple stereoisomers or regioisomers. Computational methods are invaluable for predicting and explaining the observed selectivity in these reactions.

Stereoselectivity , the preferential formation of one stereoisomer over another, is often governed by subtle differences in the energies of diastereomeric transition states. Computational modeling can be used to calculate these energy differences and thus predict the major product. For instance, the stereoselective synthesis of piperidines through the oxidative C-H functionalization of enamides has been rationalized using transition state models that show the preferred configuration around the intermediate acyliminium ion and the orientation of the nucleophile. rsc.org Similarly, the diastereoselective synthesis of methyl-substituted pipecolinates has been achieved through methods like hydrogenation and diastereoselective lithiation/trapping, with computational analysis aiding in understanding the conformational control that leads to the observed stereoisomers. whiterose.ac.uknih.gov

Regioselectivity , the preferential formation of one constitutional isomer over another, is another critical aspect of synthesis that can be addressed computationally. In reactions involving unsymmetrical reactants, such as the cycloaddition of nitrilimines to unsymmetrical dipolarophiles, calculations can predict which regioisomer will be favored by comparing the energies of the transition states leading to each product. researchgate.net Ligand-controlled regioselective diamination of alkenes to form piperidines has also been developed, where the choice of ligand on the palladium catalyst dictates the outcome of the reaction. nih.gov

Table 3: Computational Prediction of Selectivity in Piperidine Synthesis

| Type of Selectivity | Synthetic Method | Computational Approach | Key Findings | Reference |

|---|---|---|---|---|

| Stereoselectivity | Oxidative C-H functionalization of enamides | Transition state modeling | Rationalization of the preferred configuration of the intermediate. | rsc.org |

| Stereoselectivity | Hydrogenation of pyridines | Conformational analysis | Understanding the factors controlling the formation of cis and trans isomers. | whiterose.ac.uknih.gov |

| Regioselectivity | [3+2] Cycloaddition of nitrilimines | Transition state energy calculations | Prediction of the major regioisomeric product. | researchgate.net |

| Regioselectivity | Palladium-catalyzed diamination of alkenes | Ligand effect analysis | Demonstration of ligand control over the reaction's regiochemical outcome. | nih.gov |

Structure Activity Relationship Sar Studies of Piperidine Derivatives in Pre Clinical Research

Influence of Piperidine (B6355638) Ring Substitutions and Conformations

The substitution pattern and conformational flexibility of the piperidine ring are critical determinants of a compound's biological activity. These features influence how the molecule interacts with its biological target.

The nitrogen atom within the piperidine ring is a key site for chemical modification, and the nature of the substituent at this position profoundly influences the compound's biological and physicochemical properties. nih.gov The basicity of the piperidine nitrogen, which can be modulated by the electronic effects of its substituent, plays a crucial role in receptor interactions, particularly for targets that have anionic sites. researchgate.netnih.gov

Studies on various piperidine derivatives have demonstrated that the N-substituent can dictate affinity and selectivity for biological targets. For example, in a series of σ1 receptor ligands, replacing the N-substituent from a proton to a methyl group significantly increased σ1 receptor affinity, while larger or more electron-withdrawing groups like tosyl or ethyl moieties led to a considerable decrease in affinity. nih.gov This highlights the sensitivity of the binding pocket to the size and electronic nature of the N-substituent.

The following table summarizes the impact of N-substituents on the sigma-1 (σ1) receptor affinity of some piperidine derivatives.

| Compound Type | N-Substituent | σ1 Receptor Affinity (Ki, nM) | Reference |

| Piperidine Derivative | H | 165 | nih.gov |

| Piperidine Derivative | Methyl | High Affinity | nih.gov |

| Piperidine Derivative | Ethyl | Lower Affinity | nih.gov |

| Piperidine Derivative | Tosyl | Lower Affinity | nih.gov |

Role of the Hexene Side Chain in Ligand-Target Recognition

The hexene side chain in "1-(6-Phenylhex-3-EN-1-YL)piperidine" acts as a linker between the piperidine and phenyl moieties. The length, flexibility, and stereochemistry of this chain are critical for correctly positioning the terminal phenyl group for optimal interaction with the biological target.

For example, studies on 3,4-disubstituted piperidines have shown that the stereochemistry (cis vs. trans) has a profound impact on their activity and selectivity as transporter inhibitors. nih.gov Specifically, (-)-cis analogues displayed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, whereas (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter. nih.gov This demonstrates that subtle changes in the spatial arrangement of substituents can dramatically alter the pharmacological profile of a compound. Therefore, the specific stereochemistry of the double bond in "this compound" would be a critical determinant of its interaction with a biological target.

The length and flexibility of the linker connecting the piperidine ring to another pharmacophoric element, such as a phenyl group, are crucial for biological activity. The linker must be of an appropriate length to span the distance between different binding subsites on the target protein.

Research on long-chain arylpiperazine derivatives has shown that linker length can have a pronounced impact on receptor affinity. acs.org For instance, in a series of 5-HT1A receptor ligands, a longer linker led to a 456-fold higher affinity compared to a shorter homologue. acs.org Similarly, in the development of PROTACs (proteolysis-targeting chimeras), extending a linker by even a single methylene (B1212753) group resulted in enhanced activity, and further increases in chain length led to successive improvements in degradation activity. acs.org

The flexibility of the chain is also important. While a certain degree of flexibility can allow the molecule to adopt an optimal conformation for binding, excessive flexibility can be entropically unfavorable. In some cases, constraining the linker's conformation, for instance by incorporating ring structures, can enhance activity and improve metabolic properties. acs.org The hexene chain in "this compound" provides a balance of length and restricted flexibility due to the double bond, which likely plays a significant role in its ligand-target recognition.

The table below illustrates the effect of linker length on the 5-HT1A receptor affinity of selected arylpiperazine derivatives.

| Compound | Linker Characteristics | 5-HT1AR Affinity (Ki, nM) | Reference |

| 8a | Short Linker | 1802 | acs.org |

| 8c | Longer Linker | 3.77 | acs.org |

Modulation of Activity by the Phenyl Moiety and its Functionalization

The terminal phenyl group is a common feature in many biologically active piperidine derivatives, often engaging in hydrophobic and aromatic interactions within the binding site of a protein. Functionalization of this phenyl ring can significantly modulate the compound's activity, selectivity, and pharmacokinetic properties.

Studies on various piperidine derivatives have shown that substituents on the phenyl ring can have a dramatic effect on biological activity. For example, in a series of piperidine-based influenza virus inhibitors, the presence of an ether linkage between a quinoline (B57606) (a bicyclic aromatic system) and the piperidine was found to be critical for inhibitory activity. nih.govrsc.orgresearchgate.net In another example, for piperidinol derivatives, a 4'-bromophenyl substituent was a key feature of compounds showing significant analgesic and antiplatelet activity. researchgate.net

Furthermore, the substitution pattern on the phenyl ring can influence selectivity. In a series of sigma receptor ligands, a 4-hydroxylphenyl moiety was generally found to be detrimental to affinity for both S1R and S2R, while a 4-fluorophenyl substitution resulted in the poorest S1R ligand among the tested compounds. nih.gov This indicates that both the electronic nature and the position of the substituent on the phenyl ring are critical for fine-tuning the interaction with the target.

The following table presents data on how phenyl ring substitutions affect the antiplatelet activity of certain piperidinol derivatives.

| Compound | Phenyl Ring Substitution | Antiplatelet Activity (IC50) | Reference |

| PD1 | 4-bromophenyl | - | researchgate.net |

| PD3 | 4-bromophenyl (with additional phenacyl substitution) | 80 µM | researchgate.net |

| PD5 | 4-bromophenyl (with additional dimethoxyphenacyl substitution) | 0.06 mM | researchgate.net |

Electronic and Steric Effects of Aromatic Substituents

The nature and position of substituents on the aromatic ring of piperidine-based ligands can profoundly influence their interaction with the receptor binding site through electronic and steric effects. Electronic effects relate to the ability of a substituent to donate or withdraw electron density from the aromatic ring, while steric effects pertain to the substituent's size and shape.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), increase the electron density of the phenyl ring through resonance or inductive effects. lumenlearning.com This enhanced electron density can strengthen π-π stacking or cation-π interactions with aromatic amino acid residues (like tryptophan or tyrosine) within the receptor's binding pocket. Conversely, EWGs, like a nitro (-NO2) or trifluoromethyl (-CF3) group, decrease the ring's electron density, potentially weakening these same interactions. lumenlearning.comoregonstate.edu These groups make the aromatic ring electron-deficient. lumenlearning.com

In the context of related sigma receptor ligands, replacing an unsubstituted phenyl ring with a 4-pyridyl group has been shown to increase potency. For instance, in one series of compounds, 4-pyridylpiperidine derivatives demonstrated higher affinity for sigma-1 receptors compared to their unsubstituted piperidine counterparts. nih.gov This suggests that the electronic properties and hydrogen bonding capability of the nitrogen atom in the pyridine (B92270) ring contribute favorably to the binding interaction.

Table 1: Influence of Aromatic Substituent Properties on Ligand-Receptor Interactions

| Substituent Type | Example | Electronic Effect | Potential Impact on Binding |

|---|---|---|---|

| Electron-Donating (Activating) | -OH, -OCH₃ | Increases electron density of the phenyl ring. lumenlearning.com | May enhance cation-π or π-π stacking interactions. |

| Electron-Withdrawing (Deactivating) | -NO₂, -CF₃ | Decreases electron density of the phenyl ring. lumenlearning.com | May weaken cation-π or π-π stacking interactions. |

| Halogens | -F, -Cl, -Br | Inductively withdrawing, but can participate in halogen bonding. | Can either decrease or increase affinity depending on the specific interactions formed. |

| Heteroaromatic Rings | Pyridyl | Modifies electronic distribution and introduces hydrogen bond accepting/donating potential. nih.gov | Can significantly increase affinity by forming new, favorable interactions. nih.gov |

Bioisosteric Replacements of the Phenyl Ring

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate a molecule's biological activity and physicochemical properties. acs.org The phenyl ring is a common motif in drug candidates, but it can sometimes contribute to poor solubility or metabolic instability. nih.gov Consequently, replacing the phenyl ring in piperidine derivatives with various bioisosteres has been an active area of research.

Saturated, three-dimensional scaffolds are often explored as phenyl ring mimics to improve properties like solubility and reduce lipophilicity. nih.gov Some successful non-classical bioisosteres for a para-substituted phenyl ring include bicyclo[1.1.1]pentane (BCP) and 2-oxabicyclo[2.2.2]octane. nih.govenamine.net These rigid structures can maintain the vector and distance relationships of the phenyl ring's substituents while presenting a more sp³-rich character. researchgate.net

The application of these bioisosteres can lead to dramatic improvements in drug-like properties. For example, the incorporation of a bridged piperidine (BP) moiety as a phenyl bioisostere resulted in compounds with strongly improved solubility and lipophilicity. nih.gov Similarly, replacing the phenyl ring in the drug Imatinib with a 2-oxabicyclo[2.2.2]octane core led to an enhancement of its physicochemical properties. enamine.net However, the success of a bioisosteric replacement is not guaranteed and can depend heavily on the specific molecular context; equivalent substitutions in different parts of the same molecule can lead to vastly different potencies. acs.org

Table 2: Examples of Phenyl Ring Bioisosteres and Their Potential Advantages

| Bioisostere | Structural Class | Key Features & Potential Advantages |

|---|---|---|

| Bicyclo[1.1.1]pentane (BCP) | Saturated, rigid cage | Mimics para-di-substituted phenyls; improves solubility and metabolic stability. nih.gov |

| 2-Oxabicyclo[2.2.2]octane | Saturated heterocycle | "Ideal" saturated bioisostere of a para-substituted phenyl ring; improves physicochemical properties. enamine.netresearchgate.net |

| Cubane | Saturated, rigid cage | Highly effective phenyl mimic, though synthetic accessibility can be a challenge. acs.org |

| Bridged Piperidine (BP) | Saturated heterocycle | Can improve drug-like properties such as solubility and lipophilicity. nih.gov |

| Heteroaromatic Rings (e.g., Pyridine, Thiophene) | Aromatic heterocycle | Can introduce new hydrogen bonding sites and alter electronic properties to enhance binding. nih.govblumberginstitute.org |

Stereochemical Requirements for Enhanced Biological Effects

Biological systems, particularly receptor binding pockets, are chiral and three-dimensional. Therefore, the stereochemistry of a ligand is a critical determinant of its biological activity. For a molecule like this compound, two key stereochemical features are the configuration of the double bond in the hexene linker and the potential for chiral centers along the carbon chain.

Furthermore, if any of the carbon atoms in the linker are chiral centers, the molecule can exist as a pair of enantiomers or multiple diastereomers. Enantiomers often have vastly different biological activities, with one (the eutomer) being responsible for the desired effect and the other (the distomer) being less active or even contributing to off-target effects. Research on related sigma receptor ligands has shown that conformational rigidity can be beneficial for affinity. For example, in a series of benzamide (B126) derivatives, the most conformationally rigid analog displayed the highest affinity for the σ1 subtype, suggesting that a specific, pre-organized conformation is favored for binding. umsystem.edu The steric environment around the basic nitrogen of the piperidine ring has also been identified as an important factor for activity. researchgate.net

Rationalization of Activity Modulations through Mechanistic Insights

The observed changes in biological activity resulting from the structural modifications described above can be rationalized by considering the molecular interactions between the ligand and the receptor. The piperidine moiety itself is often a crucial structural element for activity at sigma receptors. nih.govunisi.it

In-depth mechanistic studies on related compounds have provided valuable insights. For instance, molecular modeling has shown that piperidine-based ligands can form key binding interactions with specific amino acid residues within the sigma receptor, such as Trp89, Phe133, and Trp164. unict.it The replacement of the piperidine with a piperazine (B1678402) ring can disrupt these interactions, leading to a significant drop in affinity. nih.govunict.it

The electronic effects of aromatic substituents can be explained by their influence on these interactions. An electron-rich phenyl ring (due to an EDG) may engage in stronger π-stacking with the aromatic side chains of tryptophan or phenylalanine residues in the binding site. Conversely, an EWG would weaken this interaction. Similarly, a bioisosteric replacement of the phenyl ring would alter the nature of these hydrophobic and electronic interactions. A successful bioisostere is one that can replicate the key binding contacts of the original phenyl ring or establish new, equally favorable ones. nih.gov

Pre Clinical Investigations of Biological Activity and Mechanistic Pathways

Target Identification and Mechanistic Studies

The initial stages of drug discovery often involve identifying specific molecular targets and elucidating the mechanisms by which a compound exerts its effects. For piperidine (B6355638) derivatives, research has pointed towards interactions with various enzymes and receptors.

Enzyme Inhibition Assays

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. While direct studies on 1-(6-Phenylhex-3-EN-1-YL)piperidine are limited, research on related structures provides insights into potential enzymatic targets.

Derivatives of piperidine have been investigated for their inhibitory effects on several key enzymes. For instance, certain complex dihydropyridine (B1217469) derivatives have been identified as inhibitors of the influenza virus PA endonuclease , an essential enzyme for viral replication. nih.gov The search for novel antiviral agents has led to the synthesis and evaluation of various N-substituted piperidine derivatives against the influenza A/H1N1 virus, with some compounds demonstrating efficacy comparable to commercial drugs like Tamiflu. nih.gov

Receptor Ligand Binding and Functional Assays

Piperidine-containing compounds have shown significant interactions with various receptors, suggesting their potential in modulating neurological and other physiological processes.

Sigma Receptors: Sigma receptors, particularly the σ1 subtype, are chaperone proteins found at the mitochondria-endoplasmic reticulum interface and are implicated in a range of cellular functions. researchgate.net They are considered promising targets for conditions like amnesia, depression, and neurodegenerative disorders. researchgate.netnih.gov Ligands for sigma receptors often contain a nitrogen atom, a feature present in the piperidine ring. sigmaaldrich.com While steroids show some affinity, the focus has remained on synthetic ligands. sigmaaldrich.com The σ1 receptor is known to modulate central cholinergic function and NMDA-type glutamate (B1630785) receptor electrophysiology. sigmaaldrich.com

Muscarinic Acetylcholine (B1216132) Receptors: These G protein-coupled receptors are widely expressed and are targets for various disorders. ed.ac.uk Functional studies on cell lines expressing muscarinic acetylcholine receptors (mAChRs) have shown that the potency of antagonists can be determined through radioligand binding assays, with compounds like 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) showing high affinity. nih.gov The M3-subtype of mAChR, for instance, is coupled to phosphoinositide hydrolysis. nih.gov

In Vitro Biological Activity in Cellular and Pathogen Models

The efficacy of a potential drug is further evaluated in cellular and pathogen-based models to determine its activity against specific diseases.

Antiparasitic Efficacy in Protozoan Cell Cultures

Chagas disease, caused by the protozoan Trypanosoma cruzi, is a significant health concern, and the search for new treatments is ongoing. nih.govnih.gov While direct evidence for this compound is not available, related heterocyclic compounds have shown promise. For example, novel 3-nitro-1,2,4-triazole-based compounds have demonstrated significant growth inhibitory properties against T. cruzi amastigotes. nih.gov Similarly, 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives have been identified as potent antitrypanosomal agents. nih.gov These findings suggest that nitrogen-containing heterocyclic scaffolds, a broad class that includes piperidines, are a promising area for the development of anti-Chagasic agents.

Antiviral Spectrum and Replication Inhibition Studies

The broad-spectrum antiviral potential of piperidine derivatives is an active area of research.

HIV-1, HSV-1, and other viruses: A study on 3-phenylpiperidine-2,6-dione derivatives revealed moderate protective activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov The antiviral activity of various compounds is often screened against a panel of viruses to determine their spectrum of activity. nih.gov In the context of HSV-1, the viral protein UL41 has been shown to counteract the antiviral activity of the host factor hZAP by degrading its mRNA. scienceopen.com This highlights the complex interplay between viral and host factors in determining the outcome of an infection and the efficacy of antiviral compounds. scienceopen.com Some studies have also explored the potential of piperidine alkaloids as broad-spectrum coronaviral entry inhibitors through virtual screening. nih.gov Furthermore, antimicrobial peptoids, which are mimics of antimicrobial peptides, have demonstrated potent in vitro antiviral activity against both HSV-1 and SARS-CoV-2 by disrupting the viral envelope. mdpi.com Anthranilamide-based peptidomimetics have also shown inhibitory effects against Murine hepatitis virus 1 (a coronavirus surrogate) and HSV-1. mdpi.com

Influenza Virus: As mentioned earlier, N-substituted piperidine derivatives have been synthesized and tested for their antiviral activity against the influenza A/H1N1 virus, with some compounds showing promising results. nih.gov

Antibacterial and Antifungal Growth Inhibition Studies

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Piperidine derivatives have been evaluated for their ability to inhibit the growth of various bacteria and fungi.

Six novel piperidine derivatives were synthesized and showed varying degrees of antibacterial activity against seven bacterial strains. academicjournals.org One particular compound exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results. academicjournals.org However, the antifungal activity was more limited, with no activity against Fusarium verticilliodes, Candida utilis, and Penicillium digitatum. academicjournals.org Some inhibition was observed against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org Another study on piperidin-4-one derivatives showed good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org The addition of a thiosemicarbazone moiety to the piperidin-4-one structure significantly enhanced the antifungal activity. biomedpharmajournal.org Similarly, derivatives of 3-phenylpiperidine-2,6-dione have been tested for their antibacterial and antifungal properties. nih.gov

Data Tables

Table 1: Antibacterial Activity of Piperidine Derivatives

| Bacterial Strain | Compound 6 Inhibition Zone (mm) |

| Bacillus subtilis | ≥ 6 |

| Staphylococcus aureus | ≥ 6 |

| Pseudomonas aeruginosa | ≥ 6 |

| Streptococcus faecalis | Not specified |

| Serratia marcescens | Not specified |

| Bacillus polymixa | Not specified |

| Escherichia coli | Not specified |

Data synthesized from a study on six novel piperidine derivatives. academicjournals.org "Compound 6" refers to one of the tested derivatives in the source study and is not this compound.

Table 2: Antifungal Activity of Piperidine Derivatives

| Fungal Species | Activity of Compounds 5, 6, 9, 10 |

| Aspergillus niger | Varying degree of inhibition |

| Aspergillus flavus | Varying degree of inhibition |

| Saccharomyces cerevisiae | Varying degree of inhibition |

| Candida albicans | Varying degree of inhibition |

| Fusarium verticilliodes | No activity |

| Candida utilis | No activity |

| Penicillium digitatum | No activity |

Data synthesized from a study on six novel piperidine derivatives. academicjournals.org "Compounds 5, 6, 9, and 10" refer to specific tested derivatives in the source study and are not this compound.

Anti-proliferative Effects in Cancer Cell Lines and Apoptosis Induction Pathways

No published studies were identified that investigated the anti-proliferative effects of this compound on any cancer cell lines. Consequently, there is no available data on its potential efficacy, such as IC50 values, or the specific cellular responses it may elicit. Furthermore, research into the apoptosis induction pathways, including the activation of caspases or the involvement of mitochondrial-mediated or death receptor-mediated pathways following treatment with this compound, has not been reported.

While research on other piperidine-containing compounds has demonstrated anti-proliferative and pro-apoptotic activities in various cancer models, these findings cannot be extrapolated to this compound without direct experimental evidence.

Investigation of Cellular Uptake and Efflux Mechanisms

There is a lack of information regarding the cellular pharmacology of this compound. No studies were found that detailed the mechanisms by which this compound enters cancer cells, whether through passive diffusion, active transport, or other processes. Similarly, there is no information on whether this compound is a substrate for any known cellular efflux pumps, such as P-glycoprotein (MDR1), which could influence its intracellular concentration and potential efficacy.

Structure-Based Mechanistic Elucidation of Ligand-Target Interactions

No research has been published on the structure-based mechanistic elucidation of this compound. Molecular docking or crystallography studies to identify its potential biological targets and characterize the interactions at a molecular level are not available in the public domain. Therefore, its mechanism of action remains unknown.

Future Research Directions and Advanced Applications

Design and Synthesis of Next-Generation Piperidine (B6355638) Derivatives with Tuned Biological Profiles

The future of drug development involving the piperidine scaffold lies in the rational design and synthesis of next-generation derivatives with precisely tuned biological activities. The biological properties of piperidine-containing molecules are highly dependent on the nature and placement of substituents on the heterocyclic ring. researchgate.net Introducing chiral centers, for instance, can significantly influence a molecule's druggability and its interaction with protein binding sites. thieme-connect.com

Future research will focus on:

Stereoselective Synthesis: Developing highly stereoselective synthetic methods to access specific enantiomers or diastereomers of substituted piperidines. nih.gov The use of chiral catalysts and auxiliaries can provide routes to highly enantioselective C4-substituted piperidines, preventing issues like racemization. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the piperidine ring and associated side chains (such as the phenylhexenyl group in the title compound) to probe structure-activity relationships. For example, studies on other piperidine series have shown that introducing a substituent at the 2-position can enhance aqueous solubility, while modifications at the 3- and 4-positions can dramatically alter biological potency. thieme-connect.com